molecular formula C17H16O4 B1613062 3-Carboethoxy-4'-methoxybenzophenone CAS No. 276877-15-7

3-Carboethoxy-4'-methoxybenzophenone

Cat. No.: B1613062
CAS No.: 276877-15-7
M. Wt: 284.31 g/mol
InChI Key: JNRVAIGEOBVDFG-UHFFFAOYSA-N
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Description

3-Carboethoxy-4’-methoxybenzophenone, also known as ethyl 3-(4-methoxybenzoyl)benzoate, is an organic compound with the molecular formula C17H16O4. It is a derivative of benzophenone, characterized by the presence of an ethoxycarbonyl group at the 3-position and a methoxy group at the 4’-position of the benzophenone core.

Preparation Methods

The synthesis of 3-Carboethoxy-4’-methoxybenzophenone typically involves the esterification of 3-hydroxybenzophenone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent, such as ethanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .

Chemical Reactions Analysis

3-Carboethoxy-4’-methoxybenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures to ensure selective transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzophenones .

Scientific Research Applications

3-Carboethoxy-4’-methoxybenzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for conditions requiring benzophenone derivatives.

    Industry: It is utilized in the production of polymers and as a UV absorber in sunscreens and other cosmetic products.

Mechanism of Action

The mechanism of action of 3-Carboethoxy-4’-methoxybenzophenone involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

3-Carboethoxy-4’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:

The uniqueness of 3-Carboethoxy-4’-methoxybenzophenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

ethyl 3-(4-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)14-6-4-5-13(11-14)16(18)12-7-9-15(20-2)10-8-12/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRVAIGEOBVDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641487
Record name Ethyl 3-(4-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276877-15-7
Record name Ethyl 3-(4-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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